molecular formula C8H10ClN3O B1595908 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea CAS No. 62491-96-7

1-(2-Chloroethyl)-3-(pyridin-4-yl)urea

Cat. No.: B1595908
CAS No.: 62491-96-7
M. Wt: 199.64 g/mol
InChI Key: AMFLVHLPLULRRP-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(pyridin-4-yl)urea is an organic compound that features a urea moiety substituted with a 2-chloroethyl group and a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea can be synthesized through a multi-step process involving the reaction of pyridin-4-ylamine with 2-chloroethyl isocyanate. The reaction typically occurs under controlled conditions, such as in an inert atmosphere and at a specific temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents to facilitate reduction reactions.

Major Products Formed:

    Nucleophilic Substitution: Substituted urea derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Oxidized urea derivatives with altered electronic properties.

    Reduction: Reduced urea derivatives with modified chemical reactivity.

Scientific Research Applications

1-(2-Chloroethyl)-3-(pyridin-4-yl)urea has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties, making it valuable in the development of sensors and electronic devices.

    Biological Studies: The compound serves as a tool in biochemical research to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

    1-(2-Chloroethyl)-3-(pyridin-2-yl)urea: Similar structure but with the pyridinyl group at the 2-position.

    1-(2-Chloroethyl)-3-(pyridin-3-yl)urea: Similar structure but with the pyridinyl group at the 3-position.

    1-(2-Bromoethyl)-3-(pyridin-4-yl)urea: Similar structure but with a bromoethyl group instead of a chloroethyl group.

Uniqueness: 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea is unique due to the specific positioning of the chloroethyl and pyridin-4-yl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for targeted interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-(2-chloroethyl)-3-pyridin-4-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-3-6-11-8(13)12-7-1-4-10-5-2-7/h1-2,4-5H,3,6H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFLVHLPLULRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211530
Record name Urea, 1-(2-chloroethyl)-3-(p-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62491-96-7
Record name Urea, 1-(2-chloroethyl)-3-(p-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062491967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 62491-96-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, 1-(2-chloroethyl)-3-(p-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloroethylisocyanate (10.0 g, 94 mmol) was added dropwise to a mixture of 4-aminopyridine (6.0 g, 63 mmol) and toluene (40 mL) at 0° C., and the mixture was stirred at room temperature for 6 hrs. The precipitates were collected by filtration and washed with diisopropyl ether to give the titled compound (11.1 g, 87%) as white crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

To the solution of 1.6 g of 4-aminopyridine in 7 ml of dimethylformamide 2 g of 2-chloroethylisocyanate are added while stirring and keeping the temperature below 40°. After 2 hours 28 ml of water are added and stirring is continued for 2 hours at room temperature. The precipitate formed is filtered off, washed with water, dried and recrystallized from aqueous ethanol, to yield the 1-(4-pyridyl)-3-(2-chloroethyl)-urea melting at 120°-122°.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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